Isopropylpiperazine

CNS drug design Lipophilicity Physicochemical properties

Isopropylpiperazine (CAS 4318-42-7, C7H16N2) is an N-alkyl-substituted piperazine derivative widely employed as a pharmaceutical intermediate and fragment scaffold in medicinal chemistry. It features a six-membered heterocyclic ring bearing an isopropyl substituent on one nitrogen atom, imparting distinct physicochemical properties—including a predicted pKa of 9.23±0.10 and a logP of 0.4–0.7.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
CAS No. 4318-42-7
Cat. No. B1293547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropylpiperazine
CAS4318-42-7
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCC(C)N1CCNCC1
InChIInChI=1S/C7H16N2/c1-7(2)9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3
InChIKeyWHKWMTXTYKVFLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropylpiperazine (CAS 4318-42-7): A Versatile Piperazine Scaffold for CNS and Receptor-Targeted Synthesis


Isopropylpiperazine (CAS 4318-42-7, C7H16N2) is an N-alkyl-substituted piperazine derivative widely employed as a pharmaceutical intermediate and fragment scaffold in medicinal chemistry [1]. It features a six-membered heterocyclic ring bearing an isopropyl substituent on one nitrogen atom, imparting distinct physicochemical properties—including a predicted pKa of 9.23±0.10 and a logP of 0.4–0.7 [2]. These attributes underpin its utility in the synthesis of central nervous system (CNS)-active agents, antipsychotics, and other receptor-modulating compounds [1].

Piperazine fragment scaffold for CNS receptor-targeted synthesis
Isopropyl substitution supports steric and electronic modulation
May be utilized in fragment-based library design

Why 1-Isopropylpiperazine Cannot Be Substituted with Other N-Alkylpiperazines in CNS and Receptor-Focused Research


Although various N-alkylpiperazines share the same core heterocycle, the identity and steric bulk of the N-substituent profoundly influence physicochemical and pharmacological behavior. Isopropyl substitution on piperazine introduces a distinct steric and electronic profile—manifested in logP differences of >0.5 units relative to methyl or ethyl analogs—which alters membrane permeability, receptor binding orientation, and metabolic stability [1]. Direct SAR studies demonstrate that an o-isopropyl substituent improves MC4 receptor binding affinity 9-fold compared to an unsubstituted aryl group [2]. Furthermore, in the PepX enzyme system, replacement of a phenylpiperazine with an isopropylpiperazine moiety switches the functional effect from inhibition to activation [3]. Consequently, substituting isopropylpiperazine with a different N-alkylpiperazine in a synthetic sequence or screening library can unpredictably alter lead compound activity, selectivity, and pharmacokinetic profiles.

Lipophilicity shift
LogP differences >0.5 units vs. methyl/ethyl analogs may alter membrane permeability context.
Binding orientation risk
Isopropyl steric bulk alters receptor complementarity; SAR may not transfer to smaller N-alkyl groups.
Functional effect reversal
Replacement of phenylpiperazine with isopropylpiperazine switched enzyme effect from inhibition to activation in a reported PepX study.

Quantitative Differentiation Evidence for Isopropylpiperazine (CAS 4318-42-7) Versus Structural Analogs


Enhanced Lipophilicity Drives CNS Penetration Potential: LogP Comparison with Methyl, Ethyl, and Unsubstituted Piperazines

Isopropylpiperazine exhibits a calculated logP of 0.57–0.70, significantly higher than that of 1-methylpiperazine (logP -0.21) and 1-ethylpiperazine (logP 0.18), and more than 1.3 units greater than unsubstituted piperazine (logP -0.73 to -1.2) [1][2]. This increased lipophilicity enhances passive diffusion across lipid bilayers, a critical advantage for CNS-targeted compounds where blood-brain barrier penetration is required.

Lipophilicity (logP)
Reported
Isopropyl: 0.57–0.70
vs. Methyl: -0.21, Ethyl: 0.18
May support CNS membrane permeability context
Calculated values from multiple databases; cross-study comparison
CNS drug design Lipophilicity Physicochemical properties

Steric Bulk of Isopropyl Group Confers 9-Fold Improvement in MC4 Receptor Binding Affinity

In a series of arylpiperazine MC4R agonists, compound 29—bearing an ortho-isopropyl substituent on the aryl ring—demonstrated a Ki of 720 nM, representing a 9-fold enhancement in binding affinity compared to the unsubstituted aryl analog (Ki = 6600 nM) [1]. This SAR finding underscores the critical role of isopropyl-derived steric bulk in optimizing receptor complementarity and potency.

MC4 receptor binding
Head-to-head
Ki: 720 nM (o-isopropyl)
vs. 6600 nM (unsubstituted)
Reported 9-fold lower Ki suggests steric modulation of receptor binding context
Competitive binding assay, human MC4R in HEK293 cells
Melanocortin receptor SAR Binding affinity

Functional Switching: Isopropylpiperazine Moiety Converts PepX Enzyme Inhibition to Activation

In a study of PepX (X-prolyl dipeptidyl aminopeptidase) ligands, valine-phenylpiperazine acted as an uncompetitive inhibitor, whereas replacement with valine-isopropylpiperazine converted the compound into an enzyme activator [1]. This functional switch highlights the profound influence of the isopropylpiperazine fragment on ligand-protein interaction dynamics, independent of the core valine recognition element.

PepX enzyme modulation
Head-to-head
Activator (valine-isopropylpiperazine)
vs. Inhibitor (valine-phenylpiperazine)
Functional switch from inhibition to activation reported; alters enzyme modulation context
In vitro activity assay; molecular modeling indicates distinct binding
Enzyme modulation Functional switching Peptidase

Subnanomolar NK3 Receptor Antagonism Achieved with Isopropylpiperazine-Containing Derivative

A derivative incorporating the isopropylpiperazine moiety—N'-[3-(4-isopropyl-piperazin-1-ylmethyl)-2-phenyl-...]—exhibited potent displacement of [125I]neurokinin B from human cloned NK3 receptors with an IC50 of 5.80 nM [1]. This level of potency positions isopropylpiperazine-based compounds as viable leads for NK3 receptor modulation, a target implicated in schizophrenia and other CNS disorders.

NK3 receptor (IC50)
Class-level
IC50: 5.80 nM
(isopropylpiperazine-containing derivative)
Reported sub-10 nM binding supports GPCR targeting context
Human cloned NK3 receptor, CHO cells; class-level benchmark
Neurokinin receptor CNS GPCR

Optimal Use Cases for Isopropylpiperazine (CAS 4318-42-7) Based on Quantitative Evidence


CNS Drug Discovery: Lead Optimization Requiring Enhanced BBB Penetration

When designing CNS-penetrant drug candidates, the elevated logP of isopropylpiperazine (0.57–0.70) relative to methyl- or ethyl-substituted piperazines provides a measurable advantage in passive membrane diffusion [1]. The scaffold's demonstrated capacity to achieve sub-10 nM potency at the NK3 receptor further supports its use in neuropsychiatric target programs [2].

Fragment-Based Screening and Library Design for GPCR Targets

Isopropylpiperazine serves as an optimal fragment for constructing screening libraries targeting GPCRs, given the 9-fold binding affinity improvement observed with isopropyl substitution in MC4R agonists [3] and the functional switching potential revealed in enzyme systems [4]. Its steric properties enable exploration of distinct binding pocket sub-sites compared to smaller alkyl or aryl piperazine fragments.

Synthesis of Antipsychotic and Psychoactive Pharmaceutical Intermediates

The compound's established role as a pharmaceutical intermediate—particularly in the synthesis of psychoactive drugs and treatments for neurological disorders—is underpinned by its favorable physicochemical and receptor-interaction profile [1][2]. Its balanced lipophilicity and basicity (pKa 9.23) facilitate downstream chemical modifications while preserving drug-like properties.

Application
Selection Property
Validation Focus
CNS BBB Penetration Lead Optimization
Lipophilicity-driven membrane permeability context
BBB penetration model validation; CNS receptor binding assays
GPCR-Targeted Fragment Library Design
Steric modulation and binding pocket complementarity
Binding affinity ranking; functional response profiling
Pharmaceutical Intermediate Synthesis
Balanced basicity (pKa) and lipophilicity for derivatization
Downstream coupling efficiency; drug-like property retention

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